molecular formula C20H22N4S B3865629 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline

4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline

Cat. No. B3865629
M. Wt: 350.5 g/mol
InChI Key: FZSFIBXOHPHWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline, also known as MMQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMQ belongs to the class of quinoline derivatives and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is not fully understood. However, it has been suggested that 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to possess several biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to possess anti-tumor properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been extensively studied, and its pharmacological properties are well-characterized. However, there are also limitations to using 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline in lab experiments. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has a relatively short half-life, and its pharmacokinetics are not well-understood. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline also has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline. One future direction is to further investigate the mechanism of action of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline. Understanding the mechanism of action can provide insights into its pharmacological properties and potential therapeutic applications. Another future direction is to investigate the potential use of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline in combination with other drugs for the treatment of various diseases. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to have a potential therapeutic effect on various diseases, and combining it with other drugs may enhance its therapeutic efficacy. Finally, future studies can investigate the pharmacokinetics of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline to better understand its absorption, distribution, metabolism, and excretion in the body. This can provide important information for the development of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline as a potential therapeutic agent.
Conclusion:
In conclusion, 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a synthetic compound that has been extensively studied for its potential use in scientific research. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline possesses several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has a potential therapeutic effect on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has several advantages for lab experiments, but there are also limitations to using 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline. Future studies can investigate the mechanism of action, potential use in combination with other drugs, and pharmacokinetics of 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline to further understand its potential therapeutic applications.

Scientific Research Applications

4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been extensively studied for its potential use in scientific research. It has been shown to possess several pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to have a potential therapeutic effect on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-methyl-7-methylsulfanyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-15-13-20(22-18-14-16(25-2)6-7-17(15)18)24-11-9-23(10-12-24)19-5-3-4-8-21-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSFIBXOHPHWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)SC)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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